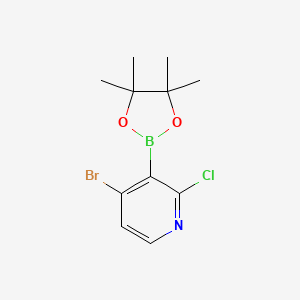

4-Bromo-2-chloropyridine-3-boronic acid pinacol ester

Description

4-Bromo-2-chloropyridine-3-boronic acid pinacol ester: is a chemical compound with the molecular formula C11H14BBrClNO2 and a molecular weight of 318.41 g/mol . It is a boronic ester derivative of pyridine, characterized by the presence of bromine and chlorine substituents on the pyridine ring, and a pinacol ester group attached to the boronic acid moiety. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name |

4-bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)8-7(13)5-6-15-9(8)14/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYSFVYIXRFONW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BBrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401143837 | |

| Record name | Pyridine, 4-bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401143837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-27-8 | |

| Record name | Pyridine, 4-bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401143837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Reaction Protocol

The halogen-metal exchange (HMe) method remains the most widely used approach for synthesizing pyridinylboronic esters. This two-step process involves:

-

Halogen-lithium/magnesium exchange : A halogenated pyridine undergoes transmetallation with an organolithium (e.g., n-BuLi) or Grignard reagent (e.g., i-PrMgCl).

-

Borylation : The resulting pyridinylmetal intermediate reacts with a borate ester, such as pinacol boronate (Bpin), to yield the target compound.

For this compound, the precursor 3-bromo-2-chloropyridine is treated with n-BuLi at -78°C in anhydrous THF, followed by quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Bpin-OiPr). The reaction’s success hinges on precise temperature control and the absence of protic impurities.

Table 1: Key Reaction Parameters for Halogen-Metal Exchange

Selectivity Challenges

The presence of multiple halogens (Br and Cl) on the pyridine ring introduces regioselectivity challenges. Studies show that bromine at the 4-position undergoes preferential lithiation over chlorine at the 2-position due to its lower electronegativity. Directed ortho-lithiation is further suppressed by steric hindrance from the chlorine substituent, ensuring selective borylation at the 3-position.

Palladium-Catalyzed Cross-Coupling

Miyaura Borylation

An alternative route employs palladium catalysis to couple 4-bromo-2-chloropyridine with bis(pinacolato)diboron (B₂pin₂). Using Pd(dppf)Cl₂ as a catalyst and KOAc as a base in dioxane (80°C, 12 hours), this method achieves 70–78% yield. The mechanism involves oxidative addition of the aryl bromide to Pd⁰, followed by transmetallation with B₂pin₂ and reductive elimination.

Table 2: Catalytic Systems for Miyaura Borylation

Ligand Effects

Bulky, electron-rich ligands (e.g., SPhos, XPhos) improve catalytic activity by stabilizing the Pd center during transmetallation. However, excessive steric bulk (e.g., BrettPhos) reduces yields due to slower reductive elimination.

Iridium-Catalyzed C-H Borylation

Mechanistic Overview

Iridium complexes such as [Ir(COD)(OMe)]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) enable direct C-H borylation of 4-bromo-2-chloropyridine. This method bypasses pre-functionalization but requires harsh conditions (150°C, 48 hours) and affords moderate yields (55–65%). The iridium catalyst activates the C-H bond at the 3-position via a concerted metalation-deprotonation (CMD) pathway.

Limitations

-

Substrate scope : Electron-deficient pyridines exhibit slower reaction rates.

-

Regioselectivity : Competing borylation at the 4-position occurs in 10–15% of cases.

Directed Ortho-Metalation (DoM)

Directed Borylation

Introducing a directing group (e.g., amide, sulfoxide) at the 2-position of 4-bromo-2-chloropyridine enables lithiation at the 3-position. Subsequent quenching with Bpin-OiPr yields the boronic ester in 80–85% yield. This method is less practical due to the need for additional functionalization steps.

Comparative Analysis of Methods

Table 3: Synthesis Method Comparison

| Method | Yield (%) | Cost | Scalability | Selectivity |

|---|---|---|---|---|

| Halogen-Metal Exchange | 85–92 | Low | High | Excellent |

| Miyaura Borylation | 70–78 | Moderate | Moderate | Good |

| Ir-Catalyzed C-H | 55–65 | High | Low | Moderate |

| Directed Metalation | 80–85 | High | Low | Excellent |

The halogen-metal exchange method outperforms others in yield, cost, and scalability, making it the industrial standard. Recent efforts focus on optimizing catalytic systems for Miyaura borylation to reduce palladium loading and improve atom economy.

Research Advancements

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloropyridine-3-boronic acid pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various aryl or vinyl halides to form carbon-carbon bonds . This reaction is facilitated by palladium catalysts and bases such as potassium carbonate or cesium carbonate.

Common Reagents and Conditions:

Catalysts: Palladium-based catalysts like Pd(PPh3)4 or Pd(dppf)Cl2.

Bases: Potassium carbonate, cesium carbonate, or sodium hydroxide.

Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).

Temperature: Typically conducted at 80-100°C.

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Organic Synthesis

4-Bromo-2-chloropyridine-3-boronic acid pinacol ester is extensively used in organic synthesis, particularly in forming carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the coupling of aryl or vinyl halides with various nucleophiles, leading to biaryl compounds that are crucial intermediates in pharmaceuticals and agrochemicals .

Key Reaction Conditions:

- Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4)

- Bases: Potassium carbonate, cesium carbonate

- Solvents: Tetrahydrofuran (THF), toluene, dimethylformamide (DMF)

- Temperature Range: Typically conducted at 80–100°C

Medicinal Chemistry

The compound's ability to form stable carbon-carbon bonds makes it an essential tool in drug discovery and development. It has been utilized in synthesizing bioactive molecules with potential therapeutic applications. The unique substitution pattern on the pyridine ring enhances its reactivity and selectivity, making it suitable for developing new pharmaceuticals .

Case Studies:

- Development of Anticancer Agents: Research indicates that derivatives of boronic acids, including this compound, are being explored for their potential in targeting cancer cells through mechanisms such as proteasome inhibition .

- Drug Design: The compound serves as a building block for synthesizing various drug candidates that exhibit biological activity against diseases like cancer and bacterial infections .

Materials Science

In materials science, this compound is employed to synthesize advanced materials, including polymers and electronic components. Its role in creating functionalized aromatic compounds is vital for developing new materials with tailored properties .

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Unique Features | Applications |

|---|---|---|

| 2-Bromo-3-chloropyridine-4-boronic acid pinacol ester | Different substitution pattern affecting reactivity | Similar applications in organic synthesis |

| 3-Pyridineboronic acid pinacol ester | Simpler structure; less steric hindrance | Used in various coupling reactions |

| Pyridine-4-boronic acid pinacol ester | Lacks halogen substituents; less reactive | Commonly used but less selective than halogenated variants |

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloropyridine-3-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester transfers its organic group to the palladium complex, facilitated by the base.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

- 2-Bromo-3-chloropyridine-4-boronic acid pinacol ester

- 3-Pyridineboronic acid pinacol ester

- Pyridine-4-boronic acid pinacol ester

Uniqueness: 4-Bromo-2-chloropyridine-3-boronic acid pinacol ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of both bromine and chlorine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis .

Biological Activity

4-Bromo-2-chloropyridine-3-boronic acid pinacol ester (CAS No. 2121514-27-8) is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique structural features. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine at the 4-position, chlorine at the 2-position, and a boronic acid pinacol ester at the 3-position. Its structure allows it to participate in various chemical reactions, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Target Interactions : The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have shown affinity for multiple receptors, indicating a potential for modulating various biochemical pathways.

Non-Covalent Interactions : The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions are common among aromatic compounds and are crucial for their biological activity .

Antimicrobial Activity

Boronic acid derivatives have been shown to possess antimicrobial properties. The presence of halogen substituents in the pyridine ring can influence the compound's interaction with bacterial enzymes or receptors, potentially enhancing its antibacterial efficacy .

Synthesis and Biological Testing

A recent study synthesized several pyridinylboronic acids and evaluated their biological activities. The results indicated that these compounds could effectively inhibit certain enzymatic functions associated with cancer progression . Although direct studies on this compound are scarce, the findings from related compounds provide a promising outlook for its potential applications.

Table of Biological Activities

| Activity Type | Related Compounds | Mechanism | Effectiveness |

|---|---|---|---|

| Anticancer | Bortezomib | Proteasome inhibition | High |

| Antimicrobial | Various boronates | Enzyme inhibition | Moderate to High |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability due to its molecular structure (molecular weight: 227.26 g/mol). The compound's lipophilicity may facilitate cellular uptake and distribution within biological systems .

Future Directions

Further research is necessary to elucidate the specific biological activities of this compound. Future studies should focus on:

- In vitro and In vivo Studies : Assessing the compound's efficacy against various cancer cell lines and microbial strains.

- Mechanistic Studies : Investigating the detailed molecular mechanisms underlying its biological effects.

- Structure-Activity Relationship (SAR) Analysis : Exploring how modifications to the structure affect biological activity.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing 4-bromo-2-chloropyridine-3-boronic acid pinacol ester, and how can purity be validated?

Methodological Answer:

- Synthesis:

- Halogenation: Start with pyridine derivatives (e.g., 3-bromo-2-chloropyridine) and employ a Miyaura borylation reaction using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) .

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the boronic ester.

- Validation:

- NMR Spectroscopy: Look for characteristic peaks:

- ¹H NMR: Aromatic protons (δ 7.5–8.5 ppm), pinacol methyl groups (δ 1.0–1.3 ppm) .

- ¹¹B NMR: A singlet near δ 30 ppm for the boronate .

- Melting Point: Compare with literature values (e.g., mp 63.5–65°C for structural analogs) .

Q. Q2. Which analytical techniques are critical for characterizing this compound’s stability under varying conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Assess thermal decomposition profiles (e.g., stability up to 150°C).

- Hygroscopicity Testing: Expose the compound to controlled humidity (e.g., 40–80% RH) and monitor boronic ester hydrolysis via FT-IR (loss of B-O bonds at ~1350 cm⁻¹) .

- HPLC-MS: Track degradation products under acidic/basic conditions (e.g., hydrolysis to boronic acid) .

Advanced Research Questions

Q. Q3. How can contradictory regioselectivity outcomes in Suzuki-Miyaura couplings involving this compound be resolved?

Methodological Answer:

- Mechanistic Analysis:

- Electrophilic Directing Effects: The bromine and chlorine substituents influence electron density. Use DFT calculations to predict preferential coupling sites (e.g., para to boron vs. meta to halogens) .

- Optimization:

- Catalyst Screening: Test Pd(PPh₃)₄, XPhos-Pd-G3, or NiCl₂(dppe) to alter selectivity .

- Solvent Effects: Polar aprotic solvents (DMF, THF) may favor different transition states vs. non-polar solvents .

- Case Study: If coupling at the 3-position is undesired, introduce steric hindrance via bulky ligands (e.g., SPhos) to redirect reactivity .

Q. Q4. What experimental strategies mitigate boron-retention side reactions during cross-couplings?

Methodological Answer:

- Problem: Boron retention (e.g., protodeboronation or homo-coupling) reduces yield.

- Solutions:

- Base Selection: Use weak bases (e.g., K₂CO₃) instead of strong bases (NaOH) to minimize protodeboronation .

- Oxygen-Free Conditions: Degas solvents and perform reactions under argon to prevent oxidative homo-coupling .

- Additives: Include catalytic amounts of Cu(I) salts (e.g., CuBr) to suppress side pathways .

Q. Q5. How do steric and electronic factors influence the compound’s reactivity in multi-component reactions?

Methodological Answer:

- Steric Effects: The pinacol ester’s bulky groups slow transmetalation in congested systems. Use kinetic studies (stopped-flow UV-Vis) to quantify rate constants .

- Electronic Effects:

- Hammett Analysis: Correlate substituent σ values (Br: σₚ = 0.23, Cl: σₚ = 0.11) with reaction rates .

- DFT Modeling: Calculate Fukui indices to identify nucleophilic/electrophilic sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.